Ethylmalononitrile: A Strategic C3 Building Block in Heterocyclic Synthesis
Ethylmalononitrile: A Strategic C3 Building Block in Heterocyclic Synthesis
Topic: Ethylmalononitrile Physical and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylmalononitrile (2-ethylpropanedinitrile, CAS 3696-37-5) is a pivotal C3 synthon in organic chemistry, characterized by its bifunctional nitrile groups and a reactive methine proton.[1] Unlike its parent compound, malononitrile, the ethyl substituent introduces steric bulk and alters the electronic landscape of the molecule, reducing the acidity of the
Physicochemical Profile
Ethylmalononitrile exists as a colorless liquid under standard conditions, distinct from the solid state of malononitrile. Its physical constants reflect the disruption of intermolecular dipole-dipole interactions caused by the ethyl chain.
Table 1: Key Physical and Chemical Constants
| Property | Value | Condition/Note |
| CAS Number | 3696-37-5 | Distinct from 4,6-Dihydroxypyrimidine (1193-24-4) |
| Molecular Formula | ||
| Molecular Weight | 94.11 g/mol | |
| Appearance | Colorless Liquid | May yellow upon oxidation/aging |
| Boiling Point | 202.1°C | @ 760 mmHg |
| Boiling Point (Reduced) | 100°C | @ 20 mbar [1] |
| Density | 0.958 g/mL | @ 25°C |
| Refractive Index ( | 1.422 | |
| Flash Point | 85.9°C | Closed Cup |
| pKa ( | ~13.0 (Estimated) | Less acidic than malononitrile (pKa 11) due to +I effect of ethyl group |
| Solubility | Organic Solvents | Soluble in DCM, EtOH, EtOAc; Sparingly soluble in water |
Stability and Storage[10]
-
Hydrolytic Stability: The nitrile groups are susceptible to hydrolysis under strong acidic or basic conditions, yielding ethylmalonic acid.
-
Oxidation: Stable to air but should be stored under inert gas (Nitrogen/Argon) to prevent slow discoloration.
-
Incompatibility: Strong oxidizers, strong bases (can induce polymerization or runaway alkylation).
Synthetic Accessibility & Production
The synthesis of ethylmalononitrile is primarily achieved through the mono-alkylation of malononitrile. Achieving selectivity (mono- vs. di-alkylation) is the critical process parameter.
Protocol: Phase-Transfer Catalyzed (PTC) Mono-Alkylation
This method avoids the use of alkoxide bases and anhydrous solvents, utilizing solid-liquid phase transfer catalysis to favor mono-alkylation [2].
Reagents:
-
Malononitrile (1.0 eq)
-
Ethyl Bromide (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Tetrabutylammonium Bromide (TBAB, 5 mol%)
-
Solvent: None (Neat) or Dichloromethane
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with finely powdered
and TBAB. -
Addition: Add malononitrile and ethyl bromide. If the mixture is too viscous, add a minimal volume of dichloromethane.
-
Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours. The exotherm is mild but should be monitored.
-
Work-up: Dilute the reaction mixture with dichloromethane and filter off the solid salts.
-
Purification: Concentrate the filtrate in vacuo. Distill the residue under reduced pressure (approx. 20 mbar) to collect ethylmalononitrile (bp ~100°C).
-
Note: The residue may contain dialkylated byproduct (diethylmalononitrile), which has a lower boiling point difference; careful fractional distillation is required.
-
Visualization: Synthesis Workflow
Caption: Phase-transfer catalyzed synthesis of ethylmalononitrile favoring mono-alkylation.
Chemical Reactivity & Mechanisms
Ethylmalononitrile serves as a "masked" carboxylic acid equivalent (via hydrolysis) or a heterocyclic precursor. Its reactivity is dominated by the remaining acidic proton and the electrophilic nitrile carbons.
Acidity and Nucleophilicity
The ethyl group exerts a positive inductive effect (+I), destabilizing the carbanion compared to malononitrile. Consequently, ethylmalononitrile is a weaker acid (pKa ~13) and its conjugate base is a stronger nucleophile. This makes it an excellent candidate for Michael additions to electron-deficient alkenes.
Cyclization to Heterocycles
The most high-value application is the synthesis of pyrimidines and pyridines. The 1,3-dinitrile motif reacts with amidines, ureas, or guanidines.
-
Pyrimidine Synthesis: Reaction with guanidine yields 2,4,6-triamino-5-ethylpyrimidine or related diaminopyrimidines.
-
Mechanism: The nucleophilic nitrogen of guanidine attacks one nitrile group. The resulting intermediate cyclizes onto the second nitrile group, followed by tautomerization.
Visualization: Reactivity Pathways
Caption: Divergent synthesis pathways from Ethylmalononitrile to acids, heterocycles, and quaternary carbons.
Applications in Drug Discovery
Ethylmalononitrile is a precursor for several pharmacophores, particularly those requiring a lipophilic ethyl chain at the C5 position of a pyrimidine ring.
-
Antifolates (Pyrimethamine Analogues):
-
The 5-ethyl-2,4-diaminopyrimidine scaffold is structurally related to Pyrimethamine (an antimalarial). The ethyl group provides optimal hydrophobic interaction within the dihydrofolate reductase (DHFR) binding pocket.
-
-
Barbiturates:
-
While typically synthesized from diethyl ethylmalonate, ethylmalononitrile can be hydrolyzed to the acid or ester, serving as an alternative entry point for 5-ethyl-5-substituted barbiturates (sedatives).
-
-
Agrochemicals:
-
Used as an intermediate for certain herbicides where the dinitrile functionality is preserved or converted to a diamide.
-
Handling and Safety Protocols
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[2] Like all organic nitriles, ethylmalononitrile can liberate cyanide ions upon metabolism or thermal decomposition.
-
Engineering Controls: Handle exclusively in a certified chemical fume hood.
-
PPE: Nitrile rubber gloves (double-gloving recommended), safety goggles, and lab coat.
-
First Aid:
-
Spill Management: Absorb with inert material (vermiculite). Do not use acidic absorbents, as they may liberate HCN gas.[4]
References
-
Diez-Barra, E., et al. "Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile."[5] Journal of the Chemical Society, Perkin Transactions 1, 1991, pp. 2589-2592.[6]
-
PubChem.[2][7] "Ethylmalononitrile (CAS 3696-37-5) Compound Summary." National Library of Medicine.
-
Tayyari, F., et al. "Reductive Alkylation of Malononitrile with Aldehydes."[6] Synthesis, 2008, pp. 279-285.[6]
-
GuideChem. "Ethylmalononitrile Physical Properties and Suppliers."
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Ethylpropanedinitrile | C5H6N2 | CID 19426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Malononitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. (1-Ethoxyethylidene)malononitrile | C7H8N2O | CID 79450 - PubChem [pubchem.ncbi.nlm.nih.gov]
